Cas no 2248303-82-2 (2-Bromo-5-(difluoromethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazole)

2-Bromo-5-(difluoromethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazole 化学的及び物理的性質
名前と識別子
-
- 2248303-82-2
- 2-Bromo-5-(difluoromethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazole
- EN300-6508262
-
- インチ: 1S/C7H6BrF2NO2S/c8-7-11-3(4(14-7)5(9)10)6-12-1-2-13-6/h5-6H,1-2H2
- InChIKey: GYLJRLLVZDGQBN-UHFFFAOYSA-N
- ほほえんだ: BrC1=NC(=C(C(F)F)S1)C1OCCO1
計算された属性
- せいみつぶんしりょう: 284.92707g/mol
- どういたいしつりょう: 284.92707g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 206
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
2-Bromo-5-(difluoromethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6508262-2.5g |
2-bromo-5-(difluoromethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazole |
2248303-82-2 | 2.5g |
$2492.0 | 2023-05-31 | ||
Enamine | EN300-6508262-0.1g |
2-bromo-5-(difluoromethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazole |
2248303-82-2 | 0.1g |
$1119.0 | 2023-05-31 | ||
Enamine | EN300-6508262-1.0g |
2-bromo-5-(difluoromethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazole |
2248303-82-2 | 1g |
$1272.0 | 2023-05-31 | ||
Enamine | EN300-6508262-0.5g |
2-bromo-5-(difluoromethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazole |
2248303-82-2 | 0.5g |
$1221.0 | 2023-05-31 | ||
Enamine | EN300-6508262-0.05g |
2-bromo-5-(difluoromethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazole |
2248303-82-2 | 0.05g |
$1068.0 | 2023-05-31 | ||
Enamine | EN300-6508262-5.0g |
2-bromo-5-(difluoromethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazole |
2248303-82-2 | 5g |
$3687.0 | 2023-05-31 | ||
Enamine | EN300-6508262-10.0g |
2-bromo-5-(difluoromethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazole |
2248303-82-2 | 10g |
$5467.0 | 2023-05-31 | ||
Enamine | EN300-6508262-0.25g |
2-bromo-5-(difluoromethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazole |
2248303-82-2 | 0.25g |
$1170.0 | 2023-05-31 |
2-Bromo-5-(difluoromethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazole 関連文献
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
2-Bromo-5-(difluoromethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazoleに関する追加情報
Research Brief on 2-Bromo-5-(difluoromethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazole (CAS: 2248303-82-2)
2-Bromo-5-(difluoromethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazole (CAS: 2248303-82-2) is a novel heterocyclic compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique thiazole core and difluoromethyl substituent, has shown promising potential as a key intermediate in the synthesis of biologically active molecules. Recent studies have explored its applications in drug discovery, particularly in the development of enzyme inhibitors and antimicrobial agents.
The structural features of 2-Bromo-5-(difluoromethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazole make it a versatile building block for the construction of more complex molecules. The presence of the bromo and difluoromethyl groups offers multiple sites for further functionalization, enabling the synthesis of diverse derivatives. Recent research has focused on leveraging these properties to design and synthesize novel compounds with enhanced pharmacological profiles. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, with preliminary results indicating significant activity against specific cancer-related targets.
In a recent study published in the Journal of Medicinal Chemistry, researchers utilized 2-Bromo-5-(difluoromethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazole as a precursor to develop a series of thiazole-based inhibitors targeting the PI3K/AKT/mTOR pathway. The study demonstrated that the incorporation of this compound into the inhibitor scaffold improved both the binding affinity and selectivity towards the target enzymes. Molecular docking studies revealed that the difluoromethyl group plays a critical role in forming hydrophobic interactions with the enzyme's active site, thereby enhancing inhibitory potency.
Another area of interest is the antimicrobial potential of 2-Bromo-5-(difluoromethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazole and its derivatives. A recent report in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis and evaluation of thiazole derivatives against a panel of Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity, with minimal inhibitory concentrations (MICs) comparable to those of established antibiotics. These findings suggest that this compound could serve as a valuable scaffold for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic and safety profiles of derivatives derived from 2-Bromo-5-(difluoromethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Future research directions may include further structural modifications to improve bioavailability and reduce off-target effects. Additionally, in vivo studies will be essential to validate the therapeutic potential of these compounds in preclinical models.
In conclusion, 2-Bromo-5-(difluoromethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazole (CAS: 2248303-82-2) represents a promising chemical entity with diverse applications in drug discovery and development. Its unique structural features and demonstrated biological activities make it a valuable tool for medicinal chemists. Continued research efforts will likely uncover additional therapeutic opportunities, further solidifying its role in the advancement of chemical biology and pharmaceutical sciences.
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